molecular formula C16H15BrN2O3 B14136450 1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide CAS No. 6186-26-1

1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14136450
CAS No.: 6186-26-1
M. Wt: 363.21 g/mol
InChI Key: UXVOFBZILIEFNM-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a bromophenyl group, a furan ring, and a pyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of a furan-2-ylmethyl group. The pyrrolidine ring is then constructed through cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the bromophenyl group can produce a phenyl derivative.

Scientific Research Applications

1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. The pyrrolidine core may enhance binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-3-(furan-2-ylmethyl)urea
  • 4,4’-dibromobenzophenone

Uniqueness

1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a bromophenyl group, a furan ring, and a pyrrolidine core. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

6186-26-1

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H15BrN2O3/c17-12-3-5-13(6-4-12)19-10-11(8-15(19)20)16(21)18-9-14-2-1-7-22-14/h1-7,11H,8-10H2,(H,18,21)

InChI Key

UXVOFBZILIEFNM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCC3=CC=CO3

Origin of Product

United States

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